molecular formula C16H15FN2O B5888481 N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B5888481
M. Wt: 270.30 g/mol
InChI Key: MFIZGJTVLOGIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as PD173074, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was first discovered as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase, and has since been studied for its effects on various other signaling pathways.

Mechanism of Action

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive inhibitor of the ATP-binding site of the FGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. It has also been shown to inhibit other kinases such as VEGFR, c-Src, and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and tumor growth in animal models. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its cardioprotective effects in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its high specificity and potency as an inhibitor of the FGFR tyrosine kinase. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications in different diseases. Other areas of interest include the study of its effects on the immune system, its potential as a radioprotective agent, and its use in combination with other drugs for synergistic effects.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, including the preparation of the starting materials and the subsequent reactions to form the final product. The process typically involves the use of various reagents, solvents, and catalysts, and can be carried out using different methods such as microwave-assisted synthesis or solid-phase synthesis.

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been widely studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the FGFR signaling pathway, which is often overexpressed in many types of cancer.

properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIZGJTVLOGIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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